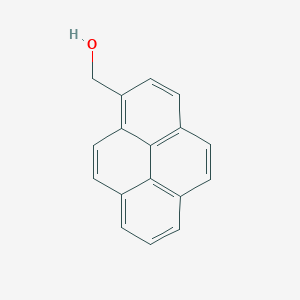
1-吡啶甲醇
描述
Synthesis Analysis
The synthesis of 1-Pyrenemethanol involves chemical processes that enable the introduction of the methanol group into the pyrene structure. This modification is essential for its self-assembly on surfaces, such as zinc oxide (ZnO), to improve the electron mobility by modifying surface defects through hydrogen bonds and its conjugated structure (Cai, Yuan, Liu, & Tu, 2017).
Molecular Structure Analysis
The molecular structure of 1-Pyrenemethanol, characterized by its conjugated pyrene core and methanol functional group, facilitates various interactions with substrates and other molecules. This structure underpins its ability to self-assemble on surfaces and participate in photophysical processes such as excimer formation on polystyrene latex particles (Nakashima, Kido, Yekta, & Winnik, 1997).
Chemical Reactions and Properties
1-Pyrenemethanol engages in a range of chemical reactions, including esterification and photoreactions, contributing to its utility in creating photo and pH-responsive materials. Its chemical properties, such as the ability to form excimers and undergo fluorescence quenching, are crucial for applications in sensing and material science (Nakashima, Koide, & Gong, 2000).
Physical Properties Analysis
The physical properties of 1-Pyrenemethanol, such as solubility, fluorescence, and ability to form hydrogen bonds, significantly influence its applications. Its ability to self-assemble on ZnO surfaces for use in polymer solar cells illustrates the importance of its physical properties in enhancing material performance (Cai, Yuan, Liu, & Tu, 2017).
Chemical Properties Analysis
The chemical behavior of 1-Pyrenemethanol, including its reactivity and interactions with other molecules, is pivotal for its utilization in various domains. Its role in enhancing the efficiency of polymer solar cells and its interactions leading to excimer formation are prime examples of its chemical versatility (Nakashima, Kido, Yekta, & Winnik, 1997).
科学研究应用
Solar Cells
Cai et al. (2017) demonstrated that 1-Pyrenemethanol improves the electron mobility of ZnO cathode buffer layers in inverted polymer solar cells, leading to higher power conversion efficiency (Cai, Yuan, Liu, & Tu, 2017).
Nanocarriers for Drug Delivery
Feng et al. (2014) used 1-Pyrenemethanol in synthesized polymer nanoparticles for controlled release of Nile Red under photo and pH stimulation, suggesting its potential as a nanocarrier in delivery systems (Feng, Dong, Han, & Wang, 2014).
Fluorescence Study
Nakashima et al. (1997) found that 1-Pyrenemethanol enhances excimer formation on polystyrene latex particles, useful in studying adsorption on latex surfaces (Nakashima, Kido, Yekta, & Winnik, 1997).
Macromolecule Probing
Farhangi and Duhamel (2016) showed that 1-Pyrenemethanol can probe the internal dynamics and interior polarity of macromolecules by steady-state and time-resolved fluorescence (Farhangi & Duhamel, 2016).
Nucleic Acids Imaging
Wu et al. (2012) utilized 1-Pyrenemethanol as a molecular peptide beacon for the ratiometric sensing of nucleic acids, aiding in cellular imaging (Wu, Zou, Li, Sicking, Piantanida, Yi, & Schmuck, 2012).
Carbon Nanotube Functionalization
Li and Cooper-White (2013) used 1-Pyrenemethanol initiated hyperbranched polyglycerol to non-covalently functionalize carbon nanotubes, improving water solubility and catalytic activity in CNT/metal hybrids (Li & Cooper-White, 2013).
Drug Carrier Monitoring
Hayashi et al. (2018) conjugated 1-Pyrenemethanol with fatty acids to create probes that monitor the state of drug carriers and control drug release (Hayashi, Mitsuyoshi, Kamei, Shimanouchi, Suga, Okamoto, Nakamura, & Umakoshi, 2018).
Polycarbonate Composite Improvement
Choi, Choi, and Kim (2015) found that 1-Pyrenemethanol serves as an effective interfacial agent in polycarbonate/multi-walled carbon nanotube composites, enhancing interfacial adhesion and MWCNT dispersion (Choi, Choi, & Kim, 2015).
Thermal Management in Electronics
Zou et al. (2019) reported that 1-Pyrenemethanol modified graphene oxide films exhibit high thermal conductivity and flexibility, suitable for electronic device thermal management (Zou, Liu, Hu, Ning, Jiang, Xu, Fu, Li, & Yan, 2019).
未来方向
1-Pyrenemethanol has been used to prepare graphene oxide (GO) films, which were further graphitized and roll compressed to fabricate graphene films (GFs) . These GFs showed excellent flexibility, tensile strength, thermal conductivity, and electrical conductivity, promoting their applications in thermal management . This suggests that 1-Pyrenemethanol could have potential applications in the field of electronics and thermal management .
属性
IUPAC Name |
pyren-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDMLQSGYUCLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179219 | |
| Record name | 1-Hydroxymethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenemethanol | |
CAS RN |
24463-15-8 | |
| Record name | 1-Pyrenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24463-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxymethylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxymethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYMETHYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



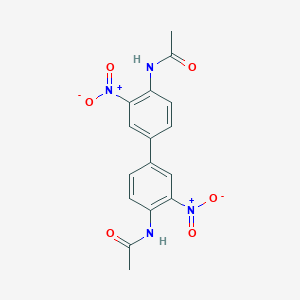
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)


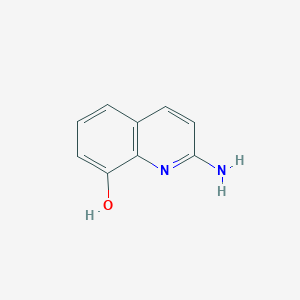
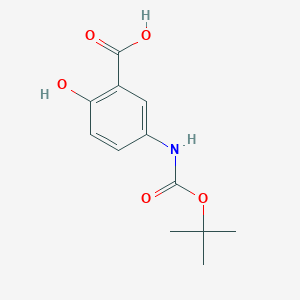
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
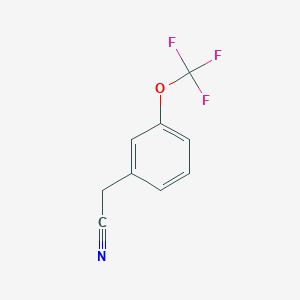
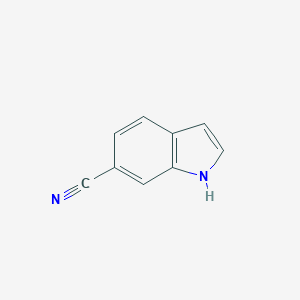
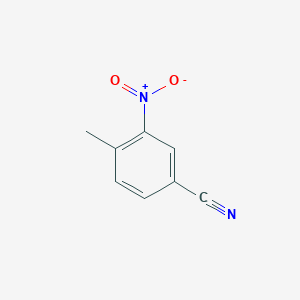

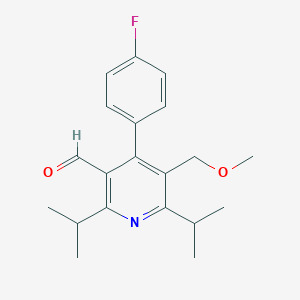
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)